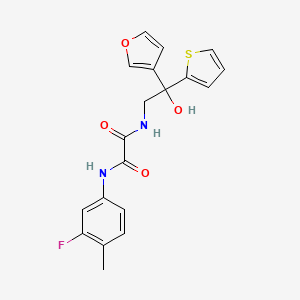

![molecular formula C14H23NO4 B2492334 O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 239089-81-7](/img/structure/B2492334.png)

O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azabicyclo[2.2.1]heptane derivatives involves multiple steps, including key reactions like tandem Wittig/Michael reactions, iodosulfonamidation reactions, and transannular alkylation steps. For example, a glutamic acid analogue of 7-azabicyclo[2.2.1]heptane was synthesized from L-serine through a series of steps culminating in the formation of tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (Hart & Rapoport, 1999).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystal structure analysis revealed a monoclinic space group and detailed the dimensions and angles within the molecule, indicating the presence of two diastereomers in a 1:1 ratio (Moriguchi et al., 2014).

Chemical Reactions and Properties

Azabicyclo[2.2.1]heptane derivatives undergo various chemical reactions, including nucleophilic substitutions facilitated by neighboring group participation. These reactions enable the functionalization at different positions of the bicyclic framework, opening pathways to novel derivatives with diverse chemical properties (Malpass & White, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis of Glutamic Acid Analogue

- Researchers Hart and Rapoport (1999) synthesized a glutamic acid analogue from L-serine using 7-azabicyclo[2.2.1]heptane. This synthesis involved multiple steps, including transannular alkylation to form the [2.2.1] ring system, demonstrating the compound's potential as a scaffold for amino acid analogues (Hart & Rapoport, 1999).

Scalable Synthesis of Cyclohexanediamine Derivatives

- Pandey, Dey, and Fernandes (2013) reported a scalable approach to synthesize enantiomerically pure cis-1,2-cyclohexanediamines and 7-azabicyclo[2.2.1]heptan-2-amines. This highlights the utility of these compounds in large-scale synthetic applications (Pandey, Dey, & Fernandes, 2013).

Glycosidase Inhibitors and Peptide Analogues

- Moreno‐Vargas, Schütz, Scopelliti, and Vogel (2003) used 7-azabicyclo[2.2.1]heptane derivatives as new nonpeptide molecular scaffolds for glycosidase inhibitors and peptide analogues. This application demonstrates the compound's versatility in medicinal chemistry (Moreno‐Vargas et al., 2003).

Preparation of Piperidines

- Harmsen, Sydnes, Törnroos, and Haug (2011) described the synthesis of 3-hydroxypiperidines using 7-oxa-3-azabicyclo[4.1.0]heptane. This synthesis route offers new scaffolds for substituted piperidines, showing the compound's potential in organic synthesis (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Efficient Synthesis for Kilogram Production

- Maton and colleagues (2010) developed an efficient scalable route for synthesizing enantiomerically pure 3-azabicyclo[4.1.0]heptane-3-carboxylate. This methodology demonstrates the compound's applicability in large-scale production (Maton et al., 2010).

Eigenschaften

IUPAC Name |

7-O-tert-butyl 2-O-ethyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESNGXUQCAJWNN-MXWKQRLJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]2CC[C@@H]1N2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

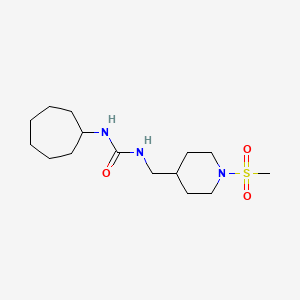

![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)

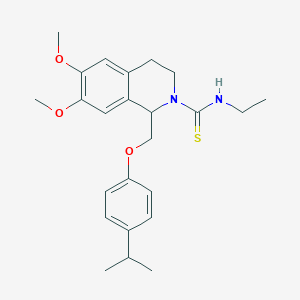

![8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2492255.png)

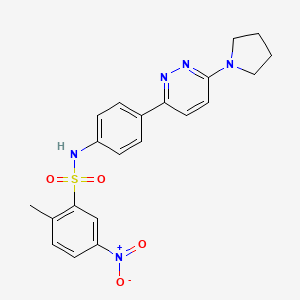

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)

![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)

![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)